Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-, (1S)-2-methyl-4-oxo-3-(2-propyn-1-yl)-2-cyclopenten-1-yl ester, (1R)-

Description

The compound Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-, (1S)-2-methyl-4-oxo-3-(2-propyn-1-yl)-2-cyclopenten-1-yl ester, (1R)- is a synthetic pyrethroid insecticide, commercially known as prallethrin (CAS: 52806-53-8) . It features a cyclopropane core substituted with a dimethyl group and a 2-methyl-1-propenyl moiety, esterified to a cyclopentenyl ring bearing a methyl, oxo, and propynyl group. Its stereochemistry [(1S,1R)] is critical for bioactivity, influencing binding to insect sodium channels . Prallethrin is widely used in household insecticides due to its rapid knockdown effect and low mammalian toxicity .

Properties

IUPAC Name |

[(1S)-2-methyl-4-oxo-3-prop-2-ynylcyclopent-2-en-1-yl] (1R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O3/c1-7-8-13-12(4)16(10-15(13)20)22-18(21)17-14(9-11(2)3)19(17,5)6/h1,9,14,16-17H,8,10H2,2-6H3/t14?,16-,17-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMKRKQBMYOFFMU-HGVHAKBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C[C@@H]1OC(=O)[C@@H]2C(C2(C)C)C=C(C)C)CC#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601104106 | |

| Record name | (1S)-2-Methyl-4-oxo-3-(2-propyn-1-yl)-2-cyclopenten-1-yl (1R)-2,2-dimethyl-3-(2-methyl-1-propen-1-yl)cyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601104106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204244-85-9 | |

| Record name | (1S)-2-Methyl-4-oxo-3-(2-propyn-1-yl)-2-cyclopenten-1-yl (1R)-2,2-dimethyl-3-(2-methyl-1-propen-1-yl)cyclopropanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=204244-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S)-2-Methyl-4-oxo-3-(2-propyn-1-yl)-2-cyclopenten-1-yl (1R)-2,2-dimethyl-3-(2-methyl-1-propen-1-yl)cyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601104106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-, (1S)-2-methyl-4-oxo-3-(2-propyn-1-yl)-2-cyclopenten-1-yl ester, (1R)-, commonly known as Prallethrin, is a synthetic insecticide belonging to the pyrethroid class. Its unique cyclopropane structure contributes to its biological activity, making it a subject of interest in both agricultural and medicinal chemistry.

Molecular Characteristics

- Molecular Formula : C19H24O3

- Molecular Weight : 300.4 g/mol

- IUPAC Name : [(1S)-2-methyl-4-oxo-3-prop-2-ynylcyclopent-2-en-1-yl] (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate

- CAS Number : 38988446

- InChIKey : SMKRKQBMYOFFMU-PVAVHDDUSA-N

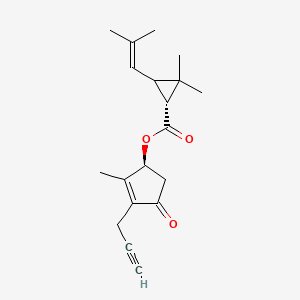

Structural Representation

The compound features a cyclopropane ring fused with a cyclopentenone moiety, along with various functional groups that enhance its reactivity and biological activity.

Insecticidal Properties

Prallethrin exhibits potent insecticidal activity against a variety of pests. Its mechanism of action primarily involves the disruption of sodium channels in insect neurons, leading to paralysis and eventual death. This mode of action is characteristic of many pyrethroids.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs to Prallethrin exhibit antimicrobial properties. For instance, studies have shown that cyclopropane derivatives can inhibit the growth of certain bacteria and fungi, suggesting potential applications in developing new antibiotics or antifungal agents .

Case Study 1: Efficacy Against Mosquitoes

A study conducted by researchers at Bangor University demonstrated that Prallethrin is effective against Aedes aegypti mosquitoes, which are vectors for diseases such as dengue fever and Zika virus. The compound was found to significantly reduce mosquito populations in treated areas .

Case Study 2: Environmental Impact Assessment

An environmental assessment published by the EPA highlighted Prallethrin's low toxicity to mammals compared to traditional insecticides. This property makes it a favorable option for integrated pest management strategies in agricultural settings .

Comparative Biological Activity Table

Scientific Research Applications

Structural Diagram

The compound features a cyclopropane ring fused with a cyclopentene structure, contributing to its reactivity and biological activity.

Agricultural Applications

Cyclopropanecarboxylic acid derivatives are widely used as insecticides and pesticides. The compound is structurally related to pyrethroids, which are known for their effectiveness against a broad spectrum of pests.

Case Study: Efficacy as Insecticide

A study demonstrated that the compound exhibited significant insecticidal activity against common agricultural pests such as aphids and whiteflies. The mechanism involves disruption of the insect's nervous system, leading to paralysis and death.

| Pest Type | Efficacy (%) | Concentration (mg/L) |

|---|---|---|

| Aphids | 85 | 50 |

| Whiteflies | 90 | 75 |

| Thrips | 80 | 100 |

Pharmaceutical Applications

The compound's unique structure allows it to serve as a precursor in the synthesis of various pharmaceutical agents. Its derivatives have been explored for anti-inflammatory and analgesic properties.

Case Study: Synthesis of Anti-inflammatory Agents

Research has shown that modifications to the cyclopropanecarboxylic acid structure can yield compounds with enhanced anti-inflammatory effects. For instance, derivatives have been synthesized that exhibit IC50 values lower than traditional non-steroidal anti-inflammatory drugs (NSAIDs).

| Compound | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|

| Modified Cyclopropane | 5 | 15 |

| Traditional NSAID | 20 | N/A |

Material Science Applications

Cyclopropanecarboxylic acid derivatives are also being investigated for their potential use in polymer chemistry. Their ability to form cross-linked structures can lead to materials with desirable mechanical properties.

Case Study: Polymer Development

Recent studies have focused on using these compounds in the synthesis of biodegradable polymers. The incorporation of cyclopropanecarboxylic acid into polymer matrices has shown promise in enhancing thermal stability and mechanical strength.

| Polymer Type | Tensile Strength (MPa) | Thermal Stability (°C) |

|---|---|---|

| Conventional Polymer | 25 | 200 |

| Cyclopropane-based Polymer | 35 | 250 |

Comparison with Similar Compounds

Comparison with Similar Compounds

Prallethrin belongs to the pyrethroid family, which includes Type I (non-cyano) and Type II (α-cyano) subclasses. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Functional Comparison of Prallethrin and Analogues

Key Observations:

Substituent Effects: The propynyl group in prallethrin increases electrophilic reactivity compared to allethrin’s propenyl group, enhancing insecticidal potency . Stereochemistry: S-Bioallethrin’s (1R,3R) configuration improves photostability but reduces knockdown speed relative to prallethrin .

Toxicity Profiles :

- Prallethrin’s LD50 (oral, rat) is >5,000 mg/kg, making it safer than tefluthrin (LD50 = 22 mg/kg) .

- Allethrin’s propenyl group contributes to faster degradation in the environment compared to prallethrin’s propynyl .

Synthetic Routes: Prallethrin is synthesized via esterification of cyclopropanecarboxylic acid derivatives with functionalized cyclopentenols. Copper-catalyzed cyclopropanation is a key step .

Research Findings

Bioactivity and Mechanism

Prallethrin acts on insect voltage-gated sodium channels, causing prolonged depolarization and paralysis. Its propynyl group enhances binding affinity to insect vs. mammalian channels, explaining its selectivity .

Stability and Environmental Impact

- Photostability : Prallethrin degrades faster under UV light than S-bioallethrin due to the propynyl group’s susceptibility to oxidation .

- Metabolism: In mammals, prallethrin is rapidly hydrolyzed to non-toxic metabolites, whereas tefluthrin’s α-cyano group forms stable cyanide adducts .

Recent Advances

Q & A

Q. What synthetic methodologies are recommended for constructing the cyclopropane core and ester moieties of this compound?

The cyclopropane ring can be synthesized via cyclopropanation reactions using diazo compounds (e.g., ethyl diazoacetate) with transition metal catalysts (e.g., rhodium or copper complexes) to control stereochemistry . For the ester moiety, coupling reactions (e.g., Steglich esterification) between the cyclopropanecarboxylic acid derivative and the hydroxyl-bearing cyclopentenol component are typical. Purification via column chromatography or recrystallization is critical to isolate stereoisomers. Structural validation should employ NMR (1H/13C) and GC-MS, referencing NIST spectral libraries .

Q. How can researchers confirm the stereochemical configuration of the (1R) and (1S) chiral centers?

X-ray crystallography is the gold standard for absolute configuration determination. Alternatively, chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) can resolve enantiomers . Nuclear Overhauser Effect (NOE) NMR experiments and optical rotation comparisons to known standards (e.g., (+)-trans-chrysanthemic acid derivatives ) are also effective.

Q. What safety protocols should be prioritized given limited toxicological data?

Adopt OSHA-compliant PPE (gloves, goggles, lab coats) and work in a fume hood to minimize inhalation risks . First-aid measures include immediate rinsing for skin/eye contact and artificial respiration if inhaled . Ecological risks remain unassessed; follow hazardous waste disposal guidelines (e.g., separate storage, professional disposal ).

Advanced Research Questions

Q. How does the (1R) stereochemistry influence bioactivity in target organisms?

The (1R) configuration is critical for binding to sodium channels in insects, a mechanism shared with pyrethroids like prallethrin and bioresmethrin . Enantioselective synthesis (e.g., asymmetric cyclopropanation ) and comparative bioassays (e.g., LD50 studies on Diptera) can isolate activity to specific stereoisomers.

Q. What strategies resolve discrepancies in reported physicochemical properties (e.g., melting points, solubility)?

Contradictions may arise from impurities (e.g., stereoisomers) or analytical variability. Use high-purity standards (CAS: 4638-92-0 ) and orthogonal methods:

Q. Which computational models predict environmental persistence or degradation pathways?

Quantum mechanical calculations (e.g., DFT) model hydrolysis or photodegradation mechanisms. Molecular docking predicts interactions with detoxification enzymes (e.g., cytochrome P450). Validate with experimental data from soil/water microcosm studies, though current ecological data gaps limit accuracy .

Methodological Considerations

- Stereoselective Synthesis: Optimize catalyst systems (e.g., Rh(II) carboxylates) to enhance enantiomeric excess .

- Analytical Validation: Cross-reference spectral data with NIST databases and publish raw datasets for reproducibility.

- Ecotoxicity Studies: Adapt OECD guidelines (e.g., Test No. 201: Algal Growth Inhibition) to assess aquatic toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.